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Compound of Interest

Compound Name: 4-Methyl-3-nitroquinoline

Cat. No.: B1313941

An In-depth Technical Guide to 4-Methyl-3-
hitroquinoline

Version: 1.0

This document provides a comprehensive technical overview of 4-Methyl-3-nitroquinoline,
tailored for researchers, scientists, and professionals in the field of drug development and
chemical synthesis. It covers the molecule's fundamental chemical properties, detailed
experimental protocols for its synthesis and characterization, and logical workflows presented
through standardized diagrams.

Chemical Identity and Properties

4-Methyl-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline
family. The presence of a methyl group at the 4th position and a nitro group at the 3rd position
of the quinoline ring structure defines its specific reactivity and physical properties. Its chemical
formula is CLOH8N202.[1]

Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with
substituent groups as specified.
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Physicochemical Data

The key quantitative properties of 4-Methyl-3-nitroquinoline are summarized in the table

below for easy reference and comparison.

Property Value Reference(s)
CAS Number 79965-62-1 [11[2]
Molecular Formula C10H8N202 [1]

Molecular Weight 188.18 g/mol [11[2]

Exact Mass 188.058577502 Da [1]
Monoisotopic Mass 188.058577502 Da [1]

Heavy Atom Count 14 [1]

Refractive Index 1.661 (Predicted) [1]

Purity >95% (As commercially 2]

available)

Experimental Protocols

This section details the methodologies for the synthesis and subsequent characterization of 4-
Methyl-3-nitroquinoline.

Synthesis Workflow

The synthesis of 4-Methyl-3-nitroquinoline can be efficiently achieved via a two-step process.
The first step involves the synthesis of the precursor, 4-Methylquinoline (also known as
lepidine), followed by its regioselective nitration.
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Caption: Synthesis workflow for 4-Methyl-3-nitroquinoline.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

This procedure is adapted from the Doebner-von Miller reaction, a standard method for
synthesizing quinolines.

e Reaction Setup: To a stirred solution of aniline (10 mmol) in acetic acid (10 ml), add a
catalytic amount of ferric chloride (e.g., 10 mmol) under a nitrogen atmosphere.[3]

e Reagent Addition: Slowly add methyl vinyl ketone (11.8 mmol) dropwise over a period of 15
minutes, ensuring the mixture is well-stirred.[3]

e Heating: Heat the reaction mixture to approximately 70-75 °C and maintain this temperature
for one hour.

e Cyclization: Add anhydrous zinc chloride (10 mmol) to the mixture and heat to reflux for an
additional two hours to facilitate cyclization.[3]

o Work-up: After cooling to room temperature, filter the mixture. Basify the filtrate with a 10%
sodium hydroxide solution until a pH > 10 is achieved.

o Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 ml). Combine
the organic layers, dry over anhydrous sodium sulfate (Na2S04), and concentrate under
reduced pressure to yield crude 4-methylquinoline. Further purification can be achieved via
column chromatography or distillation.
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Step 2: Nitration of 4-Methylquinoline

This protocol employs standard nitration conditions for aromatic systems.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, cool a solution of 4-methylquinoline (10 mmol) in concentrated sulfuric acid (20 ml) to
-5 °C using an ice-salt bath.

Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (11 mmol) and
concentrated sulfuric acid (10 ml). Add this mixture dropwise to the stirred 4-methylquinoline
solution, ensuring the internal temperature is maintained below 0 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at O °C for 1-2
hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated
sodium bicarbonate solution.

Purification: The resulting precipitate, crude 4-Methyl-3-nitroquinoline, can be collected by
filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol
to yield the purified product.

Characterization Protocols

1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Expected *H NMR Spectrum: The spectrum should exhibit signals corresponding to the
aromatic protons on the quinoline core, with characteristic splitting patterns and chemical
shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the
methyl group protons (CHs) would be expected, likely in the & 2.5-3.0 ppm range.
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Expected 3C NMR Spectrum: The spectrum will show distinct signals for each of the 10
carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

. Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at
room temperature) or more commonly as a KBr (potassium bromide) pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Expected Absorptions:
o ~3100-3000 cm~*; C-H stretching from the aromatic ring.[4]

o ~1600-1450 cm~1: C=C and C=N stretching vibrations within the aromatic quinoline ring.

[5]

o ~1550-1500 cm~* and ~1350-1300 cm~1*: Strong characteristic asymmetric and symmetric
stretching vibrations of the nitro group (N-O).

o ~1380 cm~1: C-H bending from the methyl group.[5]
. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the
elemental composition.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
acetonitrile or methanol).

Instrumentation: Typically a mass spectrometer coupled with a chromatographic system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

Expected Results:
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o Molecular lon Peak ([M]* or [M+H]*): A prominent peak should be observed at an m/z ratio
corresponding to the molecular weight of the compound (188.18 g/mol ). High-resolution
mass spectrometry (HRMS) can confirm the exact mass to several decimal places.

o Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group
(NO2) or other fragmentation patterns typical of quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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